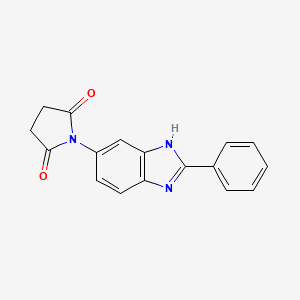

N-(2,5-dimethylphenyl)-4-nitrobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N-(2,5-dimethylphenyl)-4-nitrobenzenesulfonamide and similar compounds typically involves reactions that combine specific arylamines with sulfonyl chlorides under controlled conditions. A study by Murthy et al. (2018) detailed the derivation of N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide from 2,5-dimethyl-4-nitroaniline and 4-methylbenzene-1-sulfonyl chloride, highlighting the procedures for synthesizing these types of compounds through direct functionalization techniques (Murthy et al., 2018).

Molecular Structure Analysis

The molecular structure of N-(2,5-dimethylphenyl)-4-nitrobenzenesulfonamide has been characterized using various spectroscopic and crystallographic techniques. The study by Murthy et al. (2018) provides insights into the compound's crystal structure, revealing it crystallizes in the monoclinic crystal system with specific cell parameters. This analysis is crucial for understanding the compound's three-dimensional arrangement and potential intermolecular interactions within the crystal lattice (Murthy et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving N-(2,5-dimethylphenyl)-4-nitrobenzenesulfonamide often focus on its functionalization and interaction with various reagents. The compound's nitro and sulfonamide groups make it a versatile reactant in nucleophilic substitution reactions, acylation, and protection-deprotection strategies for amine groups. While specific reactions for N-(2,5-dimethylphenyl)-4-nitrobenzenesulfonamide are not detailed in the searched papers, similar sulfonamide compounds have been shown to undergo selective N-acylation and protection reactions, offering insights into its reactivity (Ebrahimi et al., 2015).

Physical Properties Analysis

The physical properties of N-(2,5-dimethylphenyl)-4-nitrobenzenesulfonamide, such as melting point, solubility, and stability, are critical for its handling and application in various fields. These properties are influenced by the compound's molecular structure, particularly the presence of nitro and sulfonamide functional groups. However, specific physical properties for this compound were not identified in the available literature, suggesting a gap in the current understanding and characterization of this chemical.

Chemical Properties Analysis

Chemical properties, including acidity/basicity, reactivity towards other chemical groups, and stability under different conditions, define the compound's applicability in chemical syntheses and its behavior in biological systems. The sulfonamide group in N-(2,5-dimethylphenyl)-4-nitrobenzenesulfonamide contributes to its chemical stability and makes it a valuable moiety in medicinal chemistry and materials science. Though detailed chemical properties specific to N-(2,5-dimethylphenyl)-4-nitrobenzenesulfonamide are not directly mentioned in the searched literature, studies on similar sulfonamides provide a basis for inferring its chemical behavior (Ebrahimi et al., 2015).

Mechanism of Action

The mechanism of action of similar compounds has been explored. For instance, DMS, a sulfonamide derivative, is believed to work by binding to specific proteins and altering their function. DMS has been shown to interact with a wide range of proteins, including enzymes, receptors, and transporters.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. While specific safety data for “N-(2,5-dimethylphenyl)-4-nitrobenzenesulfonamide” is not available, safety data sheets for similar compounds suggest precautions such as avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

Future Directions

Research on similar compounds suggests potential future directions. For instance, N-2,5-dimethylphenylthioureido acid derivatives could be further explored as novel scaffolds for the development of antimicrobial candidates targeting Gram-positive bacteria and drug-resistant pathogenic fungi . Similarly, N-(2,5-dimethylphenyl)formamide finds extensive use in scientific research as a solvent, reaction medium, and reagent in organic synthesis .

properties

IUPAC Name |

N-(2,5-dimethylphenyl)-4-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c1-10-3-4-11(2)14(9-10)15-21(19,20)13-7-5-12(6-8-13)16(17)18/h3-9,15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXZJNYOSPFOIHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethylphenyl)-4-nitrobenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5755991.png)

![methyl 4,5-dimethoxy-2-[(phenylacetyl)amino]benzoate](/img/structure/B5756000.png)

![N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide](/img/structure/B5756014.png)

![N-(2,4-difluorophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea](/img/structure/B5756024.png)

![N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-tert-butylbenzenesulfonohydrazide](/img/structure/B5756029.png)

![N'-{[2-(2-chlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5756033.png)

![2-(1-naphthyl)-N'-{[(phenylthio)acetyl]oxy}ethanimidamide](/img/structure/B5756047.png)

![1-benzyl-3-(2-hydroxyethyl)-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5756067.png)